Trimethyloxonium tetrafluoroborate

Catalog No.
S606062
CAS No.
420-37-1
M.F
C3H9BF4O
M. Wt
147.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyloxonium tetrafluoroborate

CAS Number

420-37-1

Product Name

Trimethyloxonium tetrafluoroborate

IUPAC Name

trimethyloxidanium;tetrafluoroborate

Molecular Formula

C3H9BF4O

Molecular Weight

147.91 g/mol

InChI

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1

InChI Key

CZVZBKHWOFJNCR-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C[O+](C)C

Synonyms

TMOTFB, trimethyloxonium tetrafluoroborate(1-)

Canonical SMILES

[B-](F)(F)(F)F.C[O+](C)C

The exact mass of the compound Trimethyloxonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyloxonium tetrafluoroborate, also known as Meerwein's salt, is a powerful electrophilic methylating agent supplied as a stable, non-volatile, crystalline white solid. Its high reactivity allows for the methylation of a wide range of weakly nucleophilic functional groups, often under milder conditions than required by conventional reagents like alkyl halides or sulfonates. The compound is characterized by its solubility in specific polar aprotic solvents such as nitromethane and its sensitivity to moisture, which necessitates handling under anhydrous conditions. These properties make it a critical reagent in syntheses where high electrophilicity and ease of handling are primary procurement drivers.

Direct substitution of trimethyloxonium tetrafluoroborate with more common liquid methylating agents like methyl iodide, dimethyl sulfate, or even the highly reactive methyl triflate often fails due to critical differences in physical state, reactivity, and byproduct profile. As a non-volatile solid, it significantly reduces the handling risks associated with inhalation of toxic vapors common to liquid alternatives. Its superior electrophilicity enables methylation of weak nucleophiles where reagents like methyl iodide are ineffective. Furthermore, its reaction byproducts—volatile dimethyl ether and boron trifluoride—allow for simpler purification protocols compared to the non-volatile acidic or salt residues generated by sulfonate or halide-based agents, a crucial factor in process scale-up and high-purity applications.

Superior Handling and Storage Profile Compared to Ethyl Analog

Unlike its liquid ethyl analog, triethyloxonium tetrafluoroborate, which must be stored under ether and handled in a dry box, trimethyloxonium tetrafluoroborate is a solid that can be stored solvent-free in a refrigerator and briefly handled in the open atmosphere for weighing. This fundamental difference in physical state and storage requirements significantly simplifies laboratory workflows and reduces handling risks.

Evidence DimensionHandling & Storage Requirements
Target Compound DataSolid; can be stored solvent-free and dispensed in open atmosphere.
Comparator Or BaselineTriethyloxonium tetrafluoroborate: Must be stored under ether and handled in a dry box.
Quantified DifferenceQualitative but significant: eliminates need for dry box handling and solvent storage for routine use.
ConditionsStandard laboratory storage and handling procedures.

This simplifies procurement and use by removing the need for specialized handling equipment (dry box) and reducing solvent waste associated with storage.

Enhanced Methylating Power for Weakly Nucleophilic Substrates

Trimethyloxonium tetrafluoroborate is ranked as a stronger electrophilic methylating agent than common alternatives like methyl triflate and methyl fluorosulfate. Its reactivity is sufficient to methylate over 50 types of weakly nucleophilic functional groups, including amides, ethers, ketones, and sulfides, often under mild room-temperature conditions where conventional agents like alkyl halides would fail or require harsh conditions. This higher potency allows for efficient reactions that are otherwise synthetically challenging.

Evidence DimensionElectrophilic Reactivity Ranking
Target Compound DataRanked stronger than methyl triflate and methyl fluorosulfate.
Comparator Or BaselineMethyl triflate, methyl fluorosulfate, dimethyl sulfate, methyl iodide (all ranked lower in electrophilicity).
Quantified DifferenceRanked among the strongest commercially available methylating agents.
ConditionsGeneral organic synthesis applications.

For buyers needing to methylate challenging, electron-poor, or sensitive substrates, this compound provides a reliable reaction pathway, preventing project delays and the need for more complex, multi-step alternatives.

Favorable Byproduct Profile Simplifies Product Purification

The methylation reaction with trimethyloxonium tetrafluoroborate yields dimethyl ether and boron trifluoride as byproducts. Dimethyl ether is a volatile gas, which is easily removed from the reaction mixture. This provides a significant process advantage over agents like methyl triflate or dimethyl sulfate, which generate non-volatile, corrosive, and hard-to-remove acidic byproducts (triflic acid, sulfuric acid residue) that complicate workup procedures.

Evidence DimensionPrimary Reaction Byproducts
Target Compound DataDimethyl ether (volatile gas), Boron trifluoride.
Comparator Or BaselineMethyl triflate / Dimethyl sulfate: Generate non-volatile acidic byproducts.
Quantified DifferenceVolatile vs. Non-volatile byproducts.
ConditionsStandard methylation reaction workup.

This simplifies product purification, reducing the need for aqueous washes or chromatography, which saves time, reduces solvent consumption, and lowers costs, especially in large-scale production.

Defined Solubility for Predictable Process Design

Trimethyloxonium tetrafluoroborate exhibits a well-defined solubility profile, being soluble in specialized polar solvents like nitromethane and liquid sulfur dioxide, slightly soluble in dichloromethane, and generally insoluble in common non-polar organic solvents. This contrasts with liquid reagents like methyl triflate or methyl iodide which are often miscible with a wider range of solvents. This specific solubility allows for its use as a suspension or in select solvent systems, enabling process control and, in some cases, easier separation of the product from the unreacted reagent.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in nitromethane, liquid SO2; slightly soluble in dichloromethane.
Comparator Or BaselineMany liquid methylating agents (e.g., MeI, MeOTf) are more broadly miscible.
Quantified DifferenceSelective vs. broad solubility.
ConditionsStandard organic solvents.

Predictable solubility is critical for process design, allowing chemists to select solvent systems that optimize reaction rates while potentially simplifying post-reaction filtration and purification steps.

Synthesis of Fischer Carbene Complexes

The compound is a key reagent for the O-alkylation of metal acylates to form Fischer carbene complexes. Its high reactivity efficiently converts the acylate into the required alkoxycarbene, a step where less powerful alkylating agents would be ineffective.

Preparation of Specialty Ionic Liquids

Used as a potent methylating agent for quaternizing heterocyclic amines like imidazoles and pyridines, which is a foundational step in the synthesis of specific imidazolium- or pyridinium-based ionic liquids. Its solid form and high reactivity make it suitable for controlled additions in these often highly exothermic reactions.

O-Methylation of Amides and Lactams for Intermediate Synthesis

This reagent is widely employed for the O-methylation of amides and lactams to form reactive imino ester intermediates. These intermediates are valuable in subsequent reactions, such as mild hydrolysis to esters or reduction to amines, providing a synthetic route that avoids harsh conditions.

Methylation in Processes Requiring Non-Volatile Reagents and Clean Byproducts

In processes where the use of volatile, highly toxic liquid reagents like dimethyl sulfate is a significant safety or engineering concern, trimethyloxonium tetrafluoroborate offers a safer, solid alternative. The clean, volatile byproduct profile is particularly advantageous in the synthesis of high-purity pharmaceuticals or electronic materials where residual acidic impurities are detrimental.

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

420-37-1

Wikipedia

Trimethyloxonium tetrafluoroborate

General Manufacturing Information

Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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